

Technical Profile: 1-(3-Chlorophenyl)-1H-tetrazole-5-thiol

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Compound of Interest

Compound Name:	1-(3-chlorophenyl)-1H-tetrazole-5-thiol
CAS No.:	22384-88-9
Cat. No.:	B2834238

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Content Type: Technical Guide & Whitepaper Target Audience: Medicinal Chemists, Process Engineers, and Materials Scientists

Executive Summary

1-(3-Chlorophenyl)-1H-tetrazole-5-thiol is a high-value heterocyclic scaffold characterized by its unique tautomeric equilibrium and reactivity. Widely utilized as a bioisostere for carboxylic acids in pharmaceutical design and as a high-efficiency corrosion inhibitor in metallurgy, this compound serves as a critical intermediate for S-alkylation reactions. This guide provides an exhaustive analysis of its physicochemical properties, validated synthesis protocols, and handling requirements, grounded in empirical data and mechanistic logic.

Part 1: Molecular Architecture & Physicochemical Profile

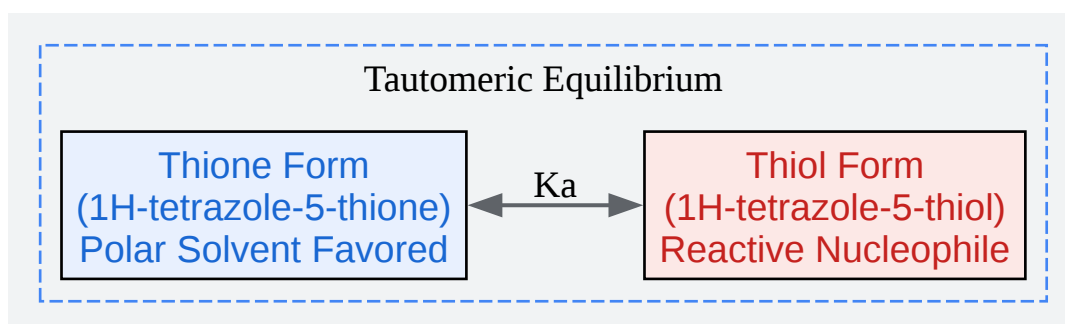
The molecule exists in a dynamic equilibrium between the thiol (SH) and thione (NH) forms. While the thione tautomer predominates in solution (polar solvents), the chemical reactivity is often driven by the thiol form, particularly in nucleophilic substitution reactions.

1.1 Physicochemical Data Table

Property	Value / Description	Notes
IUPAC Name	1-(3-Chlorophenyl)-1H-tetrazole-5-thiol	Also: 1-(3-chlorophenyl)-5-mercaptotetrazole
Molecular Formula	C ₇ H ₅ ClN ₄ S	
Molecular Weight	212.66 g/mol	
Appearance	White to off-white crystalline powder	Darkens upon oxidation
Melting Point	138–142 °C (Decomposition)	Caution:[1][2][3][4][5][6][7][8] Rapid heating may cause deflagration
pKa (Acidic)	~3.6 – 3.9	Comparable to 1-phenyl-5-mercaptotetrazole [1]
Solubility	DMSO, DMF, Methanol, Alkaline Water	Insoluble in acidic water
LogP	~1.8 – 2.1 (Predicted)	Lipophilicity increased by Cl-substituent

1.2 Tautomeric Equilibrium

The 5-mercaptotetrazole core is not static. The proton transfer between the sulfur and the tetrazole ring nitrogen (N4) defines its reactivity.



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Figure 1: The thione-thiol equilibrium.^{[1][5][6][8][9]} In polar aprotic solvents (DMSO), the thione form is stabilized, but bases (e.g., K_2CO_3) deprotonate the species to form the thiolate anion, locking the sulfur as the nucleophile.

Part 2: Synthesis & Purification Protocol

Expertise Note: The synthesis of 1-aryl-5-mercaptotetrazoles traditionally utilizes the reaction of an isothiocyanate with an azide source. The protocol below describes a robust "one-pot" variation converting the aniline directly, minimizing the isolation of toxic isothiocyanate intermediates [2].

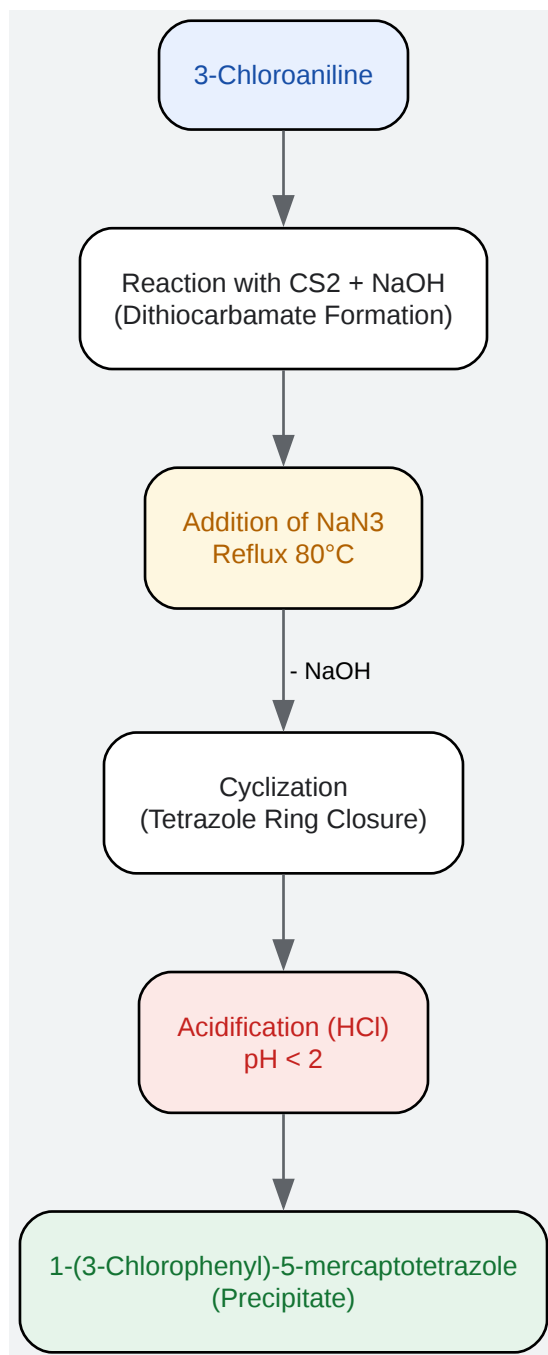
2.1 Reagents

- Precursor: 3-Chloroaniline (1.0 eq)
- Reagents: Carbon disulfide (CS_2 , 1.2 eq), Sodium Azide (NaN_3 , 1.2 eq), Sodium Hydroxide (NaOH).
- Solvent: Water/Ethanol or DMF.

2.2 Step-by-Step Methodology

- Dithiocarbamate Formation:
 - Dissolve 3-chloroaniline in ethanol/water.
 - Add NaOH (1.1 eq) and cool to 0–5°C.
 - Add CS_2 dropwise. A white/yellow precipitate (dithiocarbamate salt) may form.
 - Mechanism:^{[7][10]} Nucleophilic attack of the amine on CS_2 .
- Cyclization (The Critical Step):
 - Add NaN_3 (Caution: Toxic) to the reaction mixture.
 - Heat to reflux (80–90°C) for 6–12 hours.

- Observation: Evolution of H₂S gas (rotten egg smell) indicates cyclization failure or side reactions; however, in this specific mechanism, N₂ is conserved in the ring. The leaving group is SH⁻ in competing pathways, but here the sulfur is retained.
- Self-Validating Check: The reaction mixture should become homogeneous as the tetrazole salt forms.
- Isolation:
 - Cool the mixture to room temperature.
 - Acidify carefully with 6M HCl to pH < 2. Warning: Do this in a fume hood; residual azide can form hydrazoic acid (HN₃).
 - The product precipitates as a solid.
- Purification:
 - Filter the crude solid.[\[11\]](#)
 - Recrystallize from Ethanol/Water (1:1).
 - Dry under vacuum at 40°C over P₂O₅.



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Figure 2: Synthetic workflow for the conversion of 3-chloroaniline to the target tetrazole thiol.

Part 3: Analytical Characterization

To ensure scientific integrity, the identity of the compound must be validated using the following spectral markers.

3.1 H-NMR Spectroscopy (DMSO-d₆)

- Thiol Proton: A broad singlet typically appears between δ 13.0 – 14.0 ppm. This high chemical shift is characteristic of the acidic SH/NH proton in tetrazoles.
- Aromatic Region:
 - δ 7.9 (s, 1H, H-2 of phenyl ring)
 - δ 7.8 (d, 1H, H-4)
 - δ 7.6 (t, 1H, H-5)
 - δ 7.5 (d, 1H, H-6)
 - Note: The electron-withdrawing Cl group and the tetrazole ring deshield the aromatic protons significantly.

3.2 Infrared (IR) Spectroscopy

- 2600–2500 cm⁻¹: Weak S-H stretch (often obscured in the solid state due to thione dominance).
- 1500–1450 cm⁻¹: N=N and C=N skeletal vibrations.
- 1050–1000 cm⁻¹: C=S (thione) character band.

Part 4: Applications & Reactivity

4.1 Pharmaceutical Intermediate (S-Alkylation)

The primary utility of this scaffold is as a nucleophile. In the presence of a mild base (K₂CO₃ or TEA), the thiol group selectively attacks alkyl halides.

- Use Case: Synthesis of cephalosporin antibiotics or angiotensin II receptor antagonists where the tetrazole acts as a lipophilic carboxylate mimic [3].
- Protocol: React thiol (1 eq) with Alkyl Bromide (1.1 eq) in Acetone/K₂CO₃ at reflux.

4.2 Corrosion Inhibition

Tetrazole thiols are industry-standard inhibitors for copper and silver alloys.

- Mechanism: Chemisorption. The sulfur atom and the tetrazole nitrogens coordinate with the metal surface, forming an insoluble polymeric film [Cu-S-Tetrazole] that blocks oxidative species (O₂, H₂O) from reaching the metal surface [4].
- Advantage: The 3-chloro substituent increases hydrophobicity compared to the phenyl analog, potentially improving film stability in aqueous environments.

References

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(Note: While specific CAS 41421-28-7 refers to the C-linked isomer, the chemistry described above pertains to the N-linked 1-(3-chlorophenyl)-5-mercaptotetrazole, which is the functional analog of the widely used PMT).

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